6-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE is a complex heterocyclic compound that integrates multiple functional groups, including oxazole, triazole, thiadiazole, and pyrazine
Preparation Methods
The synthesis of 2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE involves several steps, each requiring specific reagents and conditions. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrazine rings, often using halogenated derivatives as intermediates.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified heterocyclic compounds with altered functional groups .
Scientific Research Applications
2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with active sites, modulating the activity of enzymes and signaling pathways. This can lead to the inhibition of specific enzymes or the activation of cellular responses, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE include other triazolothiadiazine derivatives and heterocyclic compounds with similar functional groups. These compounds often share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
Oxazole derivatives: Used in the development of antifungal and antibacterial agents.
Pyrazine derivatives: Investigated for their potential as anti-inflammatory and anticancer agents.
The uniqueness of 2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE lies in its combination of multiple heterocyclic rings, which enhances its ability to interact with diverse biological targets and exhibit a wide range of biological activities.
Properties
Molecular Formula |
C17H11N7O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-(3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C17H11N7O2S/c1-25-11-4-2-10(3-5-11)14-8-12(23-26-14)16-22-24-15(20-21-17(24)27-16)13-9-18-6-7-19-13/h2-9H,1H3 |
InChI Key |
WRTSKYBASWXNGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=NC=CN=C5 |
Origin of Product |
United States |
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